molecular formula C30H33F3N2O8S2 B608315 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate CAS No. 934760-90-4

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

Cat. No.: B608315
CAS No.: 934760-90-4
M. Wt: 670.7 g/mol
InChI Key: SUTQDFLDQUPTKX-QVLMFNNZSA-N
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Description

KD3010 is a small molecule that acts as a peroxisome proliferator-activated receptor delta agonist. It is primarily investigated for its potential therapeutic applications in metabolic disorders, including obesity and liver fibrosis. KD3010 is known for its potent and selective activation of peroxisome proliferator-activated receptor delta, which plays a crucial role in regulating lipid metabolism and energy utilization in peripheral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KD3010 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of KD3010 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KD3010 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KD3010 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of KD3010 depend on the specific reaction conditions and reagents used. These products include various derivatives of KD3010 with modified functional groups, which can be further studied for their potential biological activities .

Scientific Research Applications

KD3010 has a wide range of scientific research applications, including:

    Chemistry: KD3010 is used as a model compound to study the activation of peroxisome proliferator-activated receptor delta and its effects on lipid metabolism.

    Biology: In biological research, KD3010 is used to investigate its effects on cellular processes, including lipid catabolism and energy utilization.

    Medicine: KD3010 is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and liver fibrosis. .

    Industry: KD3010 is used in the development of new drugs and therapeutic agents targeting metabolic disorders.

Mechanism of Action

KD3010 exerts its effects by selectively activating peroxisome proliferator-activated receptor delta. This activation leads to the regulation of lipid catabolism and energy utilization in peripheral tissues. By binding to peroxisome proliferator-activated receptor delta, KD3010 enhances the expression of genes involved in lipid metabolism, resulting in reduced central adiposity, improved lipid profiles, and increased glucose utilization and insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KD3010

KD3010 is unique due to its high selectivity and potency as a peroxisome proliferator-activated receptor delta agonist. Unlike other similar compounds, KD3010 has shown hepatoprotective and antifibrotic effects in experimental models of liver fibrosis, making it a promising candidate for further research and development .

Properties

KD3010 is a potent, orally administered, peroxisome proliferator-activated receptor-delta (PPARδ) agonist that exhibits ~1000-fold selectivity over PPARγ and PPARα. PPARδ regulates lipid catabolism and energy utilization in peripheral tissues. Activation of PPARδ reduces central adiposity, improves atherogenic lipid profiles, and increases glucose utilization/insulin sensitivity.

CAS No.

934760-90-4

Molecular Formula

C30H33F3N2O8S2

Molecular Weight

670.7 g/mol

IUPAC Name

4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?;

InChI Key

SUTQDFLDQUPTKX-QVLMFNNZSA-N

SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KD-3010;  KD3010;  KD 3010;  KD-3010 free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Reactant of Route 2
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Reactant of Route 3
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Reactant of Route 4
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Reactant of Route 5
Reactant of Route 5
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Reactant of Route 6
Reactant of Route 6
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

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